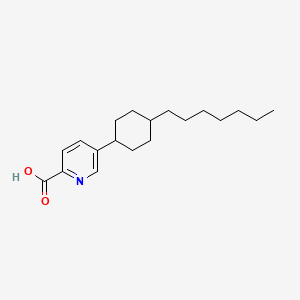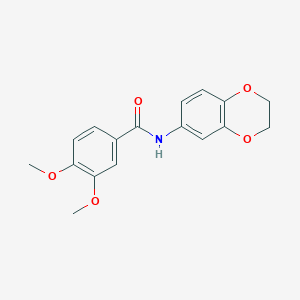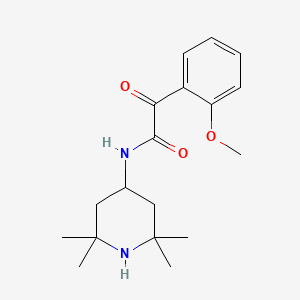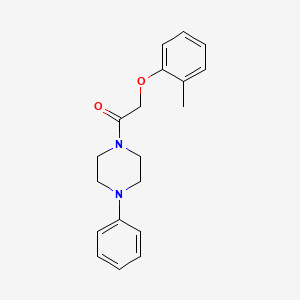![molecular formula C14H11N3OS B3881359 N-[(E)-3-Thienylmethyleneamino]-1H-indole-3-carboxamide](/img/structure/B3881359.png)
N-[(E)-3-Thienylmethyleneamino]-1H-indole-3-carboxamide
Overview
Description
N-[(E)-3-Thienylmethyleneamino]-1H-indole-3-carboxamide is a complex organic compound that features both indole and thiophene moieties. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Thiophene is a five-membered ring containing sulfur. The combination of these two heterocyclic systems in a single molecule makes this compound an interesting subject for research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-Thienylmethyleneamino]-1H-indole-3-carboxamide typically involves the condensation of 3-thiophenecarboxaldehyde with 1H-indole-3-carboxamide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-3-Thienylmethyleneamino]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions on the indole ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[(E)-3-Thienylmethyleneamino]-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[(E)-3-Thienylmethyleneamino]-1H-indole-3-carboxamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole moiety can interact with biological receptors, while the thiophene ring may enhance its binding affinity and specificity. The compound may exert its effects through modulation of enzyme activity, interaction with DNA or RNA, or disruption of cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-3-Thienylmethyleneamino]-1H-indole-2-carboxamide
- N-[(E)-2-Thienylmethyleneamino]-1H-indole-3-carboxamide
- N-[(E)-3-Thienylmethyleneamino]-1H-indole-3-acetamide
Uniqueness
N-[(E)-3-Thienylmethyleneamino]-1H-indole-3-carboxamide is unique due to the specific positioning of the thiophene and indole rings, which may confer distinct biological and chemical properties compared to its analogs
Properties
IUPAC Name |
N-[(E)-thiophen-3-ylmethylideneamino]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-14(17-16-7-10-5-6-19-9-10)12-8-15-13-4-2-1-3-11(12)13/h1-9,15H,(H,17,18)/b16-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZKLLVVWKDDEM-FRKPEAEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NN=CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)N/N=C/C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49819438 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-N-(4-bromophenyl)-3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B3881278.png)

![3,4,5-TRIMETHOXY-N'-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE](/img/structure/B3881293.png)
![[8-(Benzo[b][1]benzazepine-11-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl] acetate](/img/structure/B3881296.png)
![2-[[(E)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoyl]amino]acetic acid](/img/structure/B3881301.png)

![N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide;hydrochloride](/img/structure/B3881315.png)
![N'-[1-(5-methyl-2-thienyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B3881321.png)
![N-[4-(allyloxy)phenyl]nicotinamide](/img/structure/B3881328.png)

![N'~1~,N'~4~-bis[2-(trifluoromethyl)benzylidene]succinohydrazide](/img/structure/B3881348.png)

![N-butyl-8-methyl-N-(3,4,5-trimethoxyphenyl)-8-azabicyclo[3.2.1]octan-3-amine;hydrochloride](/img/structure/B3881366.png)

